molecular formula C21H24N2O3 B3038662 3-(4-Cyclohexylanilino)-1-(3-nitrophenyl)-1-propanone CAS No. 882748-74-5

3-(4-Cyclohexylanilino)-1-(3-nitrophenyl)-1-propanone

Cat. No.: B3038662
CAS No.: 882748-74-5
M. Wt: 352.4 g/mol
InChI Key: JHRQNGXXBGUOPY-UHFFFAOYSA-N
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Description

3-(4-Cyclohexylanilino)-1-(3-nitrophenyl)-1-propanone is a synthetic organic compound recognized for its diverse applications in scientific research and industrial processes. This article explores its preparation methods, chemical reactions, scientific research applications, mechanism of action, and compares it with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclohexylanilino)-1-(3-nitrophenyl)-1-propanone typically involves a multi-step process. The initial step includes the nitration of 1-phenylpropanone to form 1-(3-nitrophenyl)-1-propanone. This intermediate product then undergoes a condensation reaction with 4-Cyclohexylaniline in the presence of a base catalyst such as sodium ethoxide. The reaction is typically carried out under reflux conditions with a solvent like ethanol.

Industrial Production Methods

On an industrial scale, the production process is optimized for yield and efficiency. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclohexylanilino)-1-(3-nitrophenyl)-1-propanone undergoes various chemical reactions, including:

  • Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

  • Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.

  • Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.

  • Reduction: Palladium on carbon with hydrogen gas.

  • Substitution: Halogenation using bromine in acetic acid.

Major Products

  • Oxidation: Formation of corresponding phenyl carboxylic acids.

  • Reduction: Formation of 3-(4-Cyclohexylanilino)-1-(3-aminophenyl)-1-propanone.

  • Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-Cyclohexylanilino)-1-(3-nitrophenyl)-1-propanone finds its application in:

  • Chemistry: : As a building block in organic synthesis and for creating complex molecular structures.

  • Biology: : In studies involving cellular pathways and protein interactions.

  • Medicine: : Exploration of its potential pharmacological properties for drug development.

  • Industry: : Used as an intermediate in the manufacturing of dyes, pigments, and polymers.

Mechanism of Action

The compound exerts its effects through various mechanisms, including interactions with cellular proteins and enzymes. It targets specific molecular pathways, which can influence cellular signaling and metabolic processes. Detailed studies on its binding affinity and interaction with specific receptors are ongoing to elucidate its full mechanism of action.

Comparison with Similar Compounds

Compared to similar compounds, 3-(4-Cyclohexylanilino)-1-(3-nitrophenyl)-1-propanone is unique due to its structural configuration, which imparts distinct physicochemical properties and reactivity.

Similar Compounds

  • 3-(4-Methylphenylamino)-1-(3-nitrophenyl)-1-propanone.

  • 3-(4-Ethylphenylamino)-1-(3-nitrophenyl)-1-propanone.

  • 3-(4-Butylphenylamino)-1-(3-nitrophenyl)-1-propanone.

Conclusion

This compound is a versatile compound with significant relevance in scientific research and industrial applications. Its preparation, chemical reactivity, and diverse applications make it a valuable subject of study in various fields of science and technology.

Properties

IUPAC Name

3-(4-cyclohexylanilino)-1-(3-nitrophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c24-21(18-7-4-8-20(15-18)23(25)26)13-14-22-19-11-9-17(10-12-19)16-5-2-1-3-6-16/h4,7-12,15-16,22H,1-3,5-6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRQNGXXBGUOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NCCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401190276
Record name 3-[(4-Cyclohexylphenyl)amino]-1-(3-nitrophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882748-74-5
Record name 3-[(4-Cyclohexylphenyl)amino]-1-(3-nitrophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882748-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Cyclohexylphenyl)amino]-1-(3-nitrophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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